molecular formula C10H7ClN2O4S B12877838 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole CAS No. 51144-97-9

1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole

Cat. No.: B12877838
CAS No.: 51144-97-9
M. Wt: 286.69 g/mol
InChI Key: NZZRUBKPFOEDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is an organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by the presence of a sulfonyl group attached to a pyrrole ring, with a 4-chloro-2-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with pyrrole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-((4-Amino-2-nitrophenyl)sulfonyl)-1H-pyrrole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Pyrrole-2,5-diones and other oxidized products.

Scientific Research Applications

1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

  • 1-((4-Chloro-2-nitrophenyl)sulfonyl)-3-pyrrolidinecarboxylic acid
  • 1-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]-2-morpholinyl}methanamine
  • ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine

Uniqueness: 1-((4-Chloro-2-nitrophenyl)sulfonyl)-1H-pyrrole is unique due to its specific structural features, such as the combination of a sulfonyl group with a pyrrole ring and a 4-chloro-2-nitrophenyl substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

51144-97-9

Molecular Formula

C10H7ClN2O4S

Molecular Weight

286.69 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonylpyrrole

InChI

InChI=1S/C10H7ClN2O4S/c11-8-3-4-10(9(7-8)13(14)15)18(16,17)12-5-1-2-6-12/h1-7H

InChI Key

NZZRUBKPFOEDEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.